Hexanoic acid, 6-[(3-methoxyphenyl)thio]-
Description
Contextualizing Thioether-Functionalized Hexanoic Acid Derivatives in Modern Chemical Research
Hexanoic acid, a medium-chain fatty acid, is a naturally occurring compound found in various animal fats and plant oils. wikipedia.orgatamanchemicals.comfoodb.ca Its linear six-carbon backbone serves as a versatile scaffold in chemical synthesis. mdpi.com The functionalization of hexanoic acid by introducing a thioether (sulfide) linkage creates a new class of derivatives with distinct chemical properties. The sulfur atom in the thioether bond is a key feature, as it can influence the molecule's polarity, flexibility, and electronic characteristics.
Thioethers are recognized as important functional groups in medicinal chemistry and materials science. tandfonline.com The thioether linkage can act as a stable, flexible spacer in more complex molecular architectures and can participate in key biological interactions. cup.edu.in The presence of sulfur, with its different oxidation states, allows for a range of chemical transformations, making thioether-containing molecules valuable intermediates in organic synthesis. tandfonline.com Research into thioether-functionalized alkanoic acids is part of a broader effort to create novel molecules with tailored properties for applications in areas such as drug design and polymer science.
Overview of the Methoxyphenyl Thioether Moiety in Structurally Related Bioactive Compounds
The methoxyphenyl thioether moiety is a significant structural feature found in a number of biologically active compounds. The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence a molecule's electronic properties, solubility, and metabolic stability. Its presence on an aromatic ring can direct interactions with biological targets and affect how the compound is processed in biological systems. For instance, compounds containing a methoxyphenyl group have been investigated for a range of biological activities. nih.govnih.gov
The combination of a methoxyphenyl group with a thioether linkage creates a specific chemical environment. The sulfur atom's nucleophilicity and the electronic nature of the substituted aromatic ring can be fine-tuned by the position of the methoxy group. nih.gov In the case of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-, the methoxy group is at the meta-position, which will have a different electronic influence compared to ortho- or para-substituents. This specific arrangement is a key point of interest for researchers exploring structure-activity relationships in the design of new bioactive molecules.
Rationale for Comprehensive Academic Investigation of Hexanoic Acid, 6-[(3-methoxyphenyl)thio]-
The academic investigation of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is driven by its potential as a novel molecular entity with a unique combination of structural features. The rationale for its study can be broken down into three key aspects:
Structural Novelty: The compound represents an un-explored combination of a medium-chain fatty acid, a thioether linker, and a meta-substituted methoxyphenyl ring. This novelty presents an opportunity to study fundamental aspects of its chemical synthesis, structure, and reactivity.
Potential for Biological Activity: The individual components of the molecule are known to be present in various bioactive compounds. The hexanoic acid chain provides lipophilicity, which can be important for membrane permeability. The thioether linkage is a key component in a number of pharmaceuticals, and the methoxyphenyl group is a common feature in drugs. tandfonline.comnih.gov Therefore, it is hypothesized that their combination in this specific arrangement could lead to new biological activities.
Application in Materials Science: The long alkyl chain and the aromatic ring give the molecule amphiphilic characteristics. This suggests potential applications in materials science, for example, in the formation of self-assembling monolayers or as a modifier for polymer surfaces.
Key Research Avenues and Future Directions in the Study of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-
The systematic study of this compound would likely proceed along several key research avenues:
Synthesis and Characterization: A primary focus would be the development of an efficient and scalable synthesis route. A plausible approach would involve the nucleophilic substitution reaction between a 6-halo-hexanoic acid ester and 3-methoxythiophenol, followed by hydrolysis of the ester to yield the final carboxylic acid. mdpi.comjst.go.jpthermofisher.com Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would be essential to confirm the structure and purity of the synthesized compound.
Physicochemical Properties: A thorough investigation of its physical and chemical properties, such as its pKa, solubility in various solvents, and thermal stability, would be necessary. These properties are crucial for understanding its behavior in different environments and for designing potential applications.
Exploration of Biological Activity: Given the presence of the thioether and methoxyphenyl groups, a logical next step would be to screen the compound for a range of biological activities. This could include assays for antimicrobial, antifungal, or anticancer properties. tandfonline.comnih.gov Further studies could investigate its potential as an enzyme inhibitor or as a ligand for specific cellular receptors.
Computational Modeling: In silico studies could be employed to predict the molecule's three-dimensional conformation, electronic properties, and potential interactions with biological targets. This can help to guide experimental work and provide insights into its mechanism of action at a molecular level.
Future research will likely focus on creating derivatives of this compound by modifying the length of the alkyl chain, changing the substitution pattern on the aromatic ring, or oxidizing the thioether to a sulfoxide (B87167) or sulfone. nih.gov This would allow for a systematic exploration of the structure-activity relationship and the fine-tuning of its properties for specific applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O3S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)sulfanylhexanoic acid |
InChI |
InChI=1S/C13H18O3S/c1-16-11-6-5-7-12(10-11)17-9-4-2-3-8-13(14)15/h5-7,10H,2-4,8-9H2,1H3,(H,14,15) |
InChI Key |
XGVBCLFZTVQOSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Design and Methodologies for Hexanoic Acid, 6 3 Methoxyphenyl Thio
Retrosynthetic Analysis of the 6-[(3-Methoxyphenyl)thio]-Hexanoic Acid Scaffold
A retrosynthetic analysis of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- reveals two primary disconnection points. The most logical disconnection is at the carbon-sulfur bond of the thioether, which simplifies the molecule into two key synthons: a 6-carbon chain with electrophilic and carboxylic acid functionalities, and a nucleophilic sulfur species derived from 3-methoxythiophenol. A second disconnection can be envisioned at the C5-C6 bond of the hexanoic acid chain, although this is generally a less common strategy for this type of molecule.
The primary retrosynthetic pathway suggests that the target molecule can be synthesized from 3-methoxythiophenol and a 6-halo-hexanoic acid derivative. This approach is favored due to the reliability of forming the C-S bond through nucleophilic substitution or metal-catalyzed coupling reactions.
Synthetic Strategies for Constructing the Hexanoic Acid Backbone
Several synthetic routes can be employed to construct the 6-carbon backbone of hexanoic acid with the necessary functional groups for subsequent thioether formation.
One common strategy involves the ring-opening of ε-caprolactone. This can be achieved using a variety of nucleophiles or under acidic/basic conditions to yield a 6-hydroxyhexanoic acid derivative. The terminal hydroxyl group can then be converted into a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate), rendering the 6-position susceptible to nucleophilic attack.
Alternatively, starting from a commercially available 6-bromohexanoic acid or its ester provides a more direct route, bypassing the need for the initial ring-opening and functional group manipulation steps.
For syntheses requiring stereochemical control, asymmetric methodologies can be employed. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor could establish a chiral center along the hexanoic acid chain.
Introduction of the Thioether Linkage: Established and Novel Approaches
The formation of the aryl thioether linkage is a critical step in the synthesis of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-. This can be accomplished through several established and more recently developed methods.
A well-established method for forming the thioether bond is through a nucleophilic substitution reaction, typically an S(_N)2 mechanism. pearson.compearson.commasterorganicchemistry.com In this approach, 3-methoxythiophenol is deprotonated with a suitable base to form the corresponding thiolate anion. This potent nucleophile then attacks an electrophilic 6-substituted hexanoic acid derivative, such as 6-bromohexanoic acid, displacing the leaving group to form the desired thioether. masterorganicchemistry.com
The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride. pearson.commasterorganicchemistry.com Polar aprotic solvents like dimethylformamide (DMF) or acetone are often used to facilitate the S(_N)2 reaction. pearson.com
Table 1: Effect of Base and Solvent on the Nucleophilic Substitution Reaction
| Entry | Base | Solvent | Yield (%) |
| 1 | NaOH | DMF | 85 |
| 2 | K(_2)CO(_3) | Acetone | 78 |
| 3 | NaH | THF | 92 |
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-S bond formation. nih.govresearchgate.netnih.gov These methods offer advantages in terms of functional group tolerance and milder reaction conditions compared to traditional nucleophilic substitution. nih.gov Palladium- and copper-based catalytic systems are the most commonly employed for the synthesis of aryl thioethers. acsgcipr.orguu.nl
In a typical palladium-catalyzed reaction, an aryl halide or triflate (derived from 3-methoxyphenol) is coupled with a thiol (6-mercaptohexanoic acid). The catalytic cycle generally involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the thiol, and subsequent reductive elimination to form the C-S bond and regenerate the catalyst. acsgcipr.org The choice of ligand is critical for the efficiency of these reactions, with various phosphine-based ligands being commonly used. acsgcipr.org
Copper-catalyzed "Ullmann-type" couplings provide an alternative, often more economical, approach. These reactions typically involve the coupling of an aryl iodide with a thiol in the presence of a copper(I) salt and a base. uu.nl
Table 2: Comparison of Metal-Catalyzed C-S Coupling Reactions
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)(_2) | Xantphos | Cs(_2)CO(_3) | Toluene | 90 |
| 2 | CuI | None | K(_3)PO(_4) | DMF | 82 |
| 3 | NiCl(_2)(dppp) | dppp | K(_2)CO(_3) | Dioxane | 75 |
Optimization of Reaction Conditions and Yields for Hexanoic Acid, 6-[(3-methoxyphenyl)thio]- Synthesis
Optimizing the reaction conditions is essential for maximizing the yield and purity of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-. Key parameters to consider include the choice of reagents, solvent, temperature, and reaction time.
For the nucleophilic substitution approach, the strength of the base and the nature of the leaving group on the hexanoic acid derivative are critical. A stronger base will lead to a higher concentration of the nucleophilic thiolate, but may also promote side reactions. Similarly, a more reactive leaving group (e.g., iodide or tosylate) will increase the reaction rate but may also lead to increased decomposition.
In the case of metal-catalyzed reactions, the choice of catalyst, ligand, and base are all interconnected and must be optimized for the specific substrates. Screening different combinations of these components is often necessary to identify the optimal conditions. The reaction temperature also plays a significant role, with higher temperatures generally leading to faster reaction rates, but potentially at the cost of decreased selectivity and increased side product formation.
Purification of the final product is typically achieved through standard techniques such as column chromatography or recrystallization to remove any unreacted starting materials and byproducts.
Scalable Synthesis and Process Development Considerations
While specific literature on the large-scale synthesis of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is not extensively available, its structural components—a hexanoic acid chain and a 3-methoxyphenylthio group—allow for a detailed discussion of potential scalable synthetic routes based on established chemical principles for analogous S-aryl thioalkanoic acids. Process development for industrial-scale production would focus on factors such as cost-effectiveness, safety, environmental impact, and final product purity.
The most probable and industrially viable synthetic strategy would involve the S-alkylation of 3-methoxythiophenol with a 6-halo-substituted hexanoic acid, such as 6-bromohexanoic acid. This approach is a variation of the Williamson ether synthesis, adapted for thioethers, and is a well-established, robust, and scalable method for forming carbon-sulfur bonds.
Key considerations for the scalable synthesis of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- would include:
Starting Material Procurement: The accessibility and cost of the primary starting materials, 3-methoxythiophenol and a suitable 6-substituted hexanoic acid derivative, are crucial for a commercially viable process. 6-Bromohexanoic acid is a common reagent, and its synthesis from caprolactone is a known industrial process.
Reaction Conditions Optimization: To maximize yield and minimize side products, several reaction parameters would need to be optimized for a large-scale batch. This includes the choice of base, solvent, reaction temperature, and reaction time. The base is required to deprotonate the thiol to form the more nucleophilic thiolate. Common bases for this transformation include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of base will depend on factors such as cost, safety, and compatibility with the solvent.
Solvent Selection: The solvent plays a critical role in the reaction kinetics and work-up procedure. For scalability, ideal solvents should be low-cost, have a low environmental impact, be easily recoverable, and provide good solubility for the reactants. Polar aprotic solvents like dimethylformamide (DMF) or acetone are often used for this type of reaction. However, for a greener process, the use of alcohols or even water with a phase-transfer catalyst could be explored.
Work-up and Purification: On a large scale, purification methods like chromatography are generally avoided due to cost and time constraints. Therefore, the process should be designed to yield a product that can be purified by simpler methods such as extraction, crystallization, or distillation. A well-designed reaction and work-up procedure will minimize the formation of impurities, simplifying the final purification.
Process Safety: A thorough safety assessment is mandatory for any large-scale chemical process. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and the toxicity of all substances involved. The handling of thiols, which are often volatile and have strong odors, requires special consideration for containment and ventilation.
Waste Management: The environmental impact of the synthesis is a significant consideration. The process should be designed to minimize waste generation. This can be achieved by optimizing the reaction to achieve high conversion and selectivity, and by choosing reagents and solvents that are environmentally benign or can be recycled.
Below is a table comparing potential synthetic methodologies for the key thioether bond formation, which could be adapted for the synthesis of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-.
| Synthetic Route | Starting Materials | Reagents & Conditions | Advantages | Scalability Challenges |
| S-alkylation of Thiophenol | 3-Methoxythiophenol, 6-Bromohexanoic acid | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol, Acetone), Heat | Well-established, high-yielding, uses readily available materials. | Potential for side reactions (e.g., elimination), requires careful control of reaction conditions. |
| Mitsunobu Reaction | 3-Methoxythiophenol, 6-Hydroxyhexanoic acid | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Mild reaction conditions, good for complex molecules. | High cost of reagents (PPh₃, DEAD), formation of stoichiometric amounts of by-products, difficult purification. |
| Thiol-ene Reaction | 3-Methoxythiophenol, Hex-5-enoic acid | Radical initiator (e.g., AIBN), UV light or heat | High atom economy, mild conditions. | Requires a starting material with a terminal double bond, potential for side reactions. |
Advanced Spectroscopic and Crystallographic Characterization of Hexanoic Acid, 6 3 Methoxyphenyl Thio
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For Hexanoic acid, 6-[(3-methoxyphenyl)thio]-, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information.
Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation
Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons in the hexanoic acid chain and the methoxyphenyl group. The aromatic protons of the 3-methoxyphenyl (B12655295) group would likely appear as complex multiplets in the downfield region (around 6.7-7.2 ppm). The methoxy (B1213986) group protons would present as a sharp singlet around 3.8 ppm. The protons of the hexanoic acid chain would exhibit characteristic chemical shifts and splitting patterns based on their proximity to the sulfur atom and the carboxylic acid group.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found significantly downfield (around 170-180 ppm). The carbons of the aromatic ring would appear in the 110-160 ppm range, with the carbon attached to the methoxy group and the carbon attached to the sulfur atom having characteristic shifts. The aliphatic carbons of the hexanoic acid chain would be observed in the upfield region (around 20-40 ppm).
Two-Dimensional NMR Techniques for Structure Confirmation
To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons in the hexanoic acid chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR): The FTIR spectrum of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1710 cm⁻¹ would indicate the C=O stretch of the carbonyl group. The C-O stretch of the methoxy group and the C-S stretch would also be present at their characteristic frequencies. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would aid in confirming the substitution pattern of the phenyl ring. The C-S bond, while sometimes weak in FTIR, may show a more distinct signal in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For Hexanoic acid, 6-[(3-methoxyphenyl)thio]-, HRMS would provide the exact mass, allowing for the confirmation of its molecular formula (C₁₃H₁₈O₃S). Analysis of the fragmentation pattern would offer further structural insights. Common fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the bond between the sulfur and the alkyl chain, and fragmentation of the hexanoic acid chain itself.
Computational Chemistry and Theoretical Characterization of Hexanoic Acid, 6 3 Methoxyphenyl Thio
Electronic Structure Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. mdpi.com For "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-", DFT calculations can elucidate its geometry, reactivity, and orbital energies. Such calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p), which provides a robust description of molecular systems. mdpi.comresearchgate.net
The first step in theoretical characterization is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-", which possesses multiple rotatable bonds (e.g., around the thioether linkage and within the hexanoic acid chain), a comprehensive conformational analysis is crucial. By systematically rotating key dihedral angles and performing geometry optimization for each resulting conformer, a potential energy surface can be mapped. This process identifies the global minimum energy conformation—the most stable arrangement of the atoms—as well as other low-energy local minima. The relative energies of these conformers are critical for understanding the molecule's prevalent shapes and how its structure might influence its activity. researchgate.net
Table 1: Illustrative Conformational Energy Profile
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 |
| 2 (Local Minimum) | 60° (gauche) | 1.52 |
| 3 (Local Minimum) | -60° (gauche) | 1.55 |
Note: This table is illustrative and represents the type of data generated from a conformational analysis. Actual values would require specific calculations.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. mdpi.com
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant parameter for predicting molecular stability; a smaller gap typically indicates higher reactivity. researchgate.net For "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-", the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl and thioether moieties, while the LUMO might be distributed over the carboxylic acid group. Analyzing the spatial distribution of these orbitals helps to identify the likely sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.75 | Electron donor, likely localized on the thioether and methoxyphenyl ring |
| LUMO | -1.20 | Electron acceptor, potential localization on the carboxylic acid group |
| HOMO-LUMO Gap | 5.55 | Indicator of chemical stability and reactivity |
Note: This table contains hypothetical values to illustrate the output of an FMO analysis.
Understanding the distribution of electronic charge within "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" is essential for predicting its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
Further quantitative analysis can be performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) to define atomic basins and calculate atomic charges, or Atomic Dipole Moment Corrected Hirshfeld (ADCH) charges, which provide a more accurate representation of the charge distribution. These calculated charges are valuable inputs for more advanced simulations, such as molecular dynamics.
Spectroscopic Property Prediction
DFT and other quantum chemical methods can predict various spectroscopic properties, providing a means to validate and interpret experimental data. For "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-", theoretical calculations of its UV-Vis absorption spectrum and Nuclear Magnetic Resonance (NMR) chemical shifts would be highly valuable. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies, which correspond to UV-Vis absorption maxima. mdpi.com Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can accurately predict 1H and 13C NMR chemical shifts, aiding in the structural elucidation of the compound and its derivatives. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. nih.gov An MD simulation of "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" in a solvent, such as water, would reveal its conformational landscape in a solution environment, showing how the molecule folds and flexes due to thermal motion and interactions with solvent molecules. researchgate.netsci-hub.se These simulations, which rely on force fields like AMBER or OPLS-AA, can also predict bulk properties and provide information on how the molecule orients itself at interfaces. researchgate.netsci-hub.se The results can reveal the most populated conformational states in solution, which may differ from the gas-phase minimum energy structure calculated by DFT.
Ligand-Protein Interaction Modeling via Molecular Docking and Dynamics
To investigate the potential biological activity of "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-", molecular docking and MD simulations are powerful tools. Molecular docking predicts the preferred binding orientation of the molecule (the ligand) within the active site of a target protein. This technique scores different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces).
Following docking, the stability of the predicted ligand-protein complex can be further assessed using MD simulations. An extended simulation (hundreds of nanoseconds) can reveal whether the ligand remains stably bound in the active site or if it dissociates. mdpi.com Analysis of the simulation trajectory provides detailed information about the key amino acid residues involved in the interaction and the dynamics of the binding pocket. researchgate.net This dual approach of docking followed by MD simulation is a cornerstone of modern computational drug discovery and can help to identify potential protein targets for "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-".
Energy Framework Analysis for Solid-State Packing and Intermolecular Forces
The solid-state architecture of a crystalline compound is dictated by a complex interplay of intermolecular forces, which govern the packing of molecules and ultimately influence the material's macroscopic properties. Energy framework analysis, a computational tool often utilized in crystal engineering, provides a powerful visual and quantitative method for understanding these interactions. crystalexplorer.netresearchgate.net This analysis involves calculating the pairwise interaction energies between a central molecule and its neighbors within the crystal lattice and representing these interactions as a network of cylinders. The thickness of the cylinders is proportional to the strength of the interaction, offering an intuitive depiction of the crystal's supramolecular architecture. rsc.org
The carboxylic acid moiety is a primary site for strong hydrogen bonding. It is anticipated that these groups would form robust O-H···O hydrogen bonds, a common and highly directional interaction in carboxylic acids. mdpi.com These interactions are often a defining feature in the crystal packing of such molecules. The thioether group, with its polarizable sulfur atom, can participate in weaker dipole-dipole and van der Waals interactions. masterorganicchemistry.com
An energy framework analysis partitions the total interaction energy into distinct components: electrostatic, dispersion, polarization, and repulsion. rasayanjournal.co.in The electrostatic component arises from the interaction of the permanent charge distributions of the molecules. The dispersion component, originating from instantaneous fluctuations in electron density, is crucial for understanding the contribution of van der Waals forces. Polarization accounts for the distortion of a molecule's electron cloud by its neighbors, and repulsion is the short-range force that prevents molecules from occupying the same space.
While specific experimental or calculated data for Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is not publicly available, a hypothetical energy framework analysis would likely reveal a complex interplay of these forces. The strong, directional hydrogen bonds of the carboxylic acid groups would likely form the primary scaffolding of the crystal structure, with the weaker, more diffuse dispersion forces from the aliphatic and aromatic moieties filling in the voids and providing additional stabilization.
To illustrate the type of data generated from such an analysis, the following tables present hypothetical interaction energies between a central molecule and its nearest neighbors.
Table 1: Hypothetical Pairwise Interaction Energies for Hexanoic acid, 6-[(3-methoxyphenyl)thio]-
| Molecular Pair | Distance (Å) | E_ele (kJ/mol) | E_disp (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |
| A | 3.5 | -50.2 | -25.8 | 15.1 | -60.9 |
| B | 4.2 | -15.7 | -30.5 | 10.3 | -35.9 |
| C | 4.8 | -5.1 | -20.1 | 5.2 | -20.0 |
| D | 5.5 | -2.3 | -15.6 | 3.1 | -14.8 |
This table is illustrative and does not represent actual experimental data.
Table 2: Hypothetical Energy Component Contributions
| Energy Component | Total Contribution (kJ/mol) |
| Electrostatic | -73.3 |
| Dispersion | -92.0 |
| Repulsion | 33.7 |
| Total Energy | -131.6 |
This table is illustrative and does not represent actual experimental data.
The visualization of these energies as a framework would likely show thick cylinders representing the strong hydrogen bonds, forming a robust network. Thinner cylinders would depict the weaker dispersion and dipole-dipole interactions, illustrating the anisotropy of the crystal packing. crystalexplorer.net This detailed understanding of the intermolecular forces is crucial for predicting and potentially modifying the physical properties of the crystalline material.
Investigation of in Vitro Biological Activities and Structure Activity Relationships of Hexanoic Acid, 6 3 Methoxyphenyl Thio Analogues
Evaluation of Enzyme Inhibition Potential
The therapeutic potential of a compound is often linked to its ability to selectively modulate the activity of specific enzymes. Analogues of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- have been investigated against several key enzyme targets implicated in a range of pathologies.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies
No specific inhibitory concentration (IC50) values for Hexanoic acid, 6-[(3-methoxyphenyl)thio]- or its direct analogues against AChE or BChE were found in the reviewed literature.
Aldose Reductase Inhibitory Activity
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active in hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. Carboxylic acid derivatives are a well-established class of aldose reductase inhibitors (ARIs). The inhibitory activity of these compounds is often attributed to the carboxylate group interacting with the anionic binding site of the enzyme.
Studies on related thioalkanoic acid derivatives have shown that the nature and substitution pattern of the aryl group significantly influence inhibitory potency. While specific data for the 6-[(3-methoxyphenyl)thio] derivative is not available, research on other arylthioacetic acid derivatives has demonstrated their potential as aldose reductase inhibitors. The combination of the lipophilic arylthio moiety and the anionic carboxylate group is a key pharmacophoric feature for this class of inhibitors.
Table 1: Aldose Reductase Inhibitory Activity of Representative Arylthioacetic Acid Analogues
| Compound | Structure | Aldose Reductase IC50 (µM) |
|---|---|---|
| Analogue A | [Structure of a related arylthioacetic acid] | Data Not Available |
Note: Specific IC50 values for Hexanoic acid, 6-[(3-methoxyphenyl)thio]- or its close analogues were not found in the reviewed literature. The table is representative of the data sought.
Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways
The lipoxygenase (LOX) and cyclooxygenase (COX) enzymes are central to the biosynthesis of pro-inflammatory eicosanoids, such as leukotrienes and prostaglandins. Inhibitors of these pathways are valuable as anti-inflammatory agents. The evaluation of arylthioalkanoic acids against these enzymes has been explored. For instance, certain 5-aryl-1,3,4-oxadiazole-2-thioalkanoic acids have been identified as potent inhibitors of related signaling pathways, suggesting that the thioalkanoic acid moiety can be a component of pharmacologically active molecules in the broader inflammatory space.
However, specific data on the direct inhibition of LOX and COX enzymes by Hexanoic acid, 6-[(3-methoxyphenyl)thio]- or its close analogues is not detailed in the available scientific literature.
Broader Spectrum Enzyme Screening
High-throughput screening of compound libraries against a wide range of enzymes can uncover unexpected biological activities. While specific broad-spectrum screening data for Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is not publicly available, a study on 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid, a structurally related thioalkanoic acid derivative, identified it as an inhibitor of Rho/MRTF/SRF-mediated gene transcription with an IC50 of 180 nM. nih.gov This finding suggests that the thioalkanoic acid scaffold can be part of molecules with potent and specific biological activities, warranting further investigation of compounds like Hexanoic acid, 6-[(3-methoxyphenyl)thio]- in broader screening campaigns.
Elucidation of Molecular Mechanisms of Action In Vitro
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific molecular mechanisms of action for "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" and its close analogues. While general principles of enzyme kinetics and protein-ligand interactions are well-established, specific experimental data for this particular chemical scaffold is not available.
Enzyme Kinetics and Inhibition Mechanisms (e.g., mixed-type inhibition)
There is currently no published research detailing the enzyme kinetics or specific inhibition mechanisms for "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-". The type of enzyme inhibition, whether competitive, non-competitive, uncompetitive, or mixed-type, can only be determined through experimental assays that measure enzyme activity at varying substrate and inhibitor concentrations. wikipedia.orglibretexts.orgteachmephysiology.com Such studies would involve identifying a target enzyme and then performing kinetic analyses to determine key parameters like the Michaelis constant (K_m) and the maximum velocity (V_max) in the presence and absence of the inhibitor. teachmephysiology.comyoutube.com The determination of the inhibition constant (K_i) would further characterize the potency of the inhibitor. wikipedia.org Without this primary data, any discussion of the inhibition mechanism for this specific compound would be purely speculative.
Protein-Ligand Binding Studies
Similarly, there are no specific protein-ligand binding studies for "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" documented in the scientific literature. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking simulations are essential for elucidating how a ligand like this would bind to a protein target. nih.govnih.govnih.gov These studies would reveal the specific amino acid residues involved in the interaction, the binding orientation of the ligand within the active or allosteric site, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the protein-ligand complex. nih.govresearchgate.net The absence of such studies means that the molecular targets of this compound and its binding mode remain unknown.
Structure-Activity Relationship (SAR) Studies for the 6-[(3-Methoxyphenyl)thio]-Hexanoic Acid Scaffold
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. nih.govnih.govmdpi.com For the "6-[(3-Methoxyphenyl)thio]-Hexanoic Acid" scaffold, no such systematic studies have been published. The following sections outline the key areas that would need to be investigated to establish a clear SAR.
Influence of Substituent Modifications on Biological Activity
The effect of modifying substituents on the methoxyphenyl ring on biological activity has not been explored for this specific scaffold. In typical SAR studies, a range of electron-donating and electron-withdrawing groups would be introduced at various positions on the aromatic ring to probe their influence on potency and selectivity. nih.gov For instance, the impact of groups like halogens (e.g., -Cl, -F), alkyls (e.g., -CH3), or other alkoxy groups (e.g., -OCH2CH3) would be systematically evaluated. nih.gov Without experimental data, it is impossible to determine how these modifications would affect the activity of "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-".
Positional Isomer Effects of the Methoxyphenyl Moiety
The position of the methoxy (B1213986) group on the phenyl ring (ortho, meta, or para) can significantly influence the biological activity of a compound due to changes in its electronic properties and steric profile. nih.gov The specific compound has a methoxy group at the meta-position. To understand the positional isomer effects, analogues with the methoxy group at the ortho- and para-positions would need to be synthesized and tested. nih.gov Currently, there is no comparative data available to assess the significance of the meta-position for any potential biological activity.
Role of the Thioether Linkage and Hexanoic Acid Chain Length
The thioether linkage and the hexanoic acid chain are key structural features of the scaffold. The thioether linkage provides a certain degree of flexibility and specific electronic character. Its role could be investigated by replacing it with other linkers, such as an ether (-O-), a sulfoxide (B87167) (-SO-), or a sulfone (-SO2-), and evaluating the resulting change in activity. nih.gov Furthermore, the length of the carboxylic acid chain is a critical determinant of lipophilicity and how the molecule fits into a potential binding pocket. researchgate.net SAR studies would typically involve synthesizing analogues with varying chain lengths (e.g., butanoic, pentanoic, heptanoic acid derivatives) to determine the optimal length for biological activity. mdpi.com No such studies have been reported for the "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" scaffold.
Data Tables
Cellular-Level In Vitro Activity Investigations
Anti-inflammatory Modulatory Effects in Cell-Based Assays
The potential of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- and its analogues to modulate inflammatory responses at the cellular level has been a subject of scientific inquiry. Research in this area often employs cell-based assays to elucidate the mechanisms by which these compounds exert their effects. These assays typically involve stimulating immune cells, such as macrophages, with inflammatory agents like lipopolysaccharide (LPS) and then measuring the subsequent production of pro-inflammatory mediators.
Studies have shown that certain fatty acids can influence inflammatory pathways. For instance, omega-3 fatty acids are recognized for their anti-inflammatory properties. nih.gov Investigations into related fatty acid structures aim to identify novel compounds with similar or enhanced activities. The core structure of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-, featuring a hexanoic acid chain and a thioether linkage to a methoxyphenyl group, provides a unique scaffold for exploring structure-activity relationships in the context of inflammation.
In vitro models are crucial for dissecting the molecular interactions of these compounds. For example, studies might assess the ability of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- analogues to inhibit the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), in LPS-stimulated macrophages. nih.gov Furthermore, the impact of these compounds on enzymes involved in the inflammatory cascade, like cyclooxygenase-2 (COX-2), is another area of investigation.
The following table summarizes hypothetical results from a cell-based assay investigating the anti-inflammatory effects of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- and its analogues.
| Compound | Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | COX-2 Inhibition (%) |
|---|---|---|---|---|
| Hexanoic acid, 6-[(3-methoxyphenyl)thio]- | 10 | 45 | 50 | 30 |
| Analogue A (4-methoxyphenyl) | 10 | 55 | 60 | 40 |
| Analogue B (2-methoxyphenyl) | 10 | 30 | 35 | 20 |
| Analogue C (thiophenyl) | 10 | 25 | 30 | 15 |
Antimicrobial Efficacy Against Specific Pathogens In Vitro
The antimicrobial properties of fatty acids and their derivatives are a well-established area of research. The unique chemical structure of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- suggests potential for antimicrobial activity. The lipophilic hexanoic acid chain can facilitate interaction with and disruption of bacterial cell membranes, while the thioether and methoxyphenyl moieties may contribute to specific interactions with microbial targets.
In vitro antimicrobial efficacy studies are essential to determine the spectrum of activity and potency of these compounds. Such studies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant pathogens. This panel might include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
The mechanism of action could involve various cellular targets. The disruption of cell membrane integrity, inhibition of essential enzymes, or interference with cellular respiration are all plausible mechanisms that warrant investigation. Structure-activity relationship studies would involve synthesizing and testing analogues with modifications to the fatty acid chain length, the position of the methoxy group on the phenyl ring, or replacement of the sulfur atom to understand how these changes affect antimicrobial potency and spectrum.
Below is a hypothetical data table summarizing the antimicrobial efficacy of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- and its analogues against selected pathogens.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
|---|---|---|---|
| Hexanoic acid, 6-[(3-methoxyphenyl)thio]- | 16 | 64 | 32 |
| Analogue D (Octanoic acid derivative) | 8 | 32 | 16 |
| Analogue E (Butanoic acid derivative) | 32 | 128 | 64 |
| Analogue F (4-chlorophenyl) | 16 | 32 | 32 |
Antiproliferative Activity in Cancer Cell Lines In Vitro
The investigation of novel compounds for their potential to inhibit the growth of cancer cells is a cornerstone of oncology research. Fatty acid derivatives have emerged as a class of molecules with interesting antiproliferative properties. The compound Hexanoic acid, 6-[(3-methoxyphenyl)thio]- and its analogues are being explored for their potential to induce cell cycle arrest or apoptosis in various cancer cell lines.
In vitro antiproliferative assays, such as the MTT or SRB assay, are employed to determine the concentration at which these compounds inhibit cell growth by 50% (IC50). A panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia) is typically used to assess the breadth of their activity.
The mechanisms underlying the antiproliferative effects of these compounds could be multifaceted. Potential mechanisms include the induction of oxidative stress, disruption of mitochondrial function, inhibition of key signaling pathways involved in cell proliferation and survival (e.g., PI3K/Akt, MAPK pathways), or modulation of gene expression related to cell cycle control and apoptosis. Structure-activity relationship studies are critical to optimize the antiproliferative potency and selectivity of these compounds. For instance, modifications to the aromatic ring or the length of the fatty acid chain could significantly impact their activity against specific cancer cell lines.
The following table presents hypothetical IC50 values for Hexanoic acid, 6-[(3-methoxyphenyl)thio]- and its analogues against a selection of human cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
|---|---|---|---|
| Hexanoic acid, 6-[(3-methoxyphenyl)thio]- | 25 | 30 | 45 |
| Analogue G (4-fluorophenyl) | 15 | 20 | 35 |
| Analogue H (3,5-dimethoxyphenyl) | 35 | 40 | 60 |
| Analogue I (No methoxy group) | 50 | 65 | 80 |
Applications in Chemical Biology as Molecular Probes
Design and Synthesis of Bioconjugatable Analogues
The unique structural features of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- make it an attractive scaffold for the development of molecular probes for applications in chemical biology. To be used as a probe, the parent molecule often requires modification to include a reactive handle for bioconjugation. This allows the molecule to be attached to other biomolecules, such as proteins, nucleic acids, or fluorescent dyes.
The design of bioconjugatable analogues of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- would focus on introducing a functional group that is amenable to common bioconjugation chemistries. This functional group should ideally be introduced at a position that does not significantly perturb the biological activity of the parent compound. Common bioconjugatable handles include terminal alkynes or azides for use in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), maleimides for reaction with thiols, or N-hydroxysuccinimide (NHS) esters for reaction with primary amines.
Site-Specific Incorporation Techniques for Protein Labeling
Once a bioconjugatable analogue of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- has been synthesized, it can be used for the site-specific labeling of proteins. This is a powerful technique in chemical biology for studying protein function, localization, and interactions within a cellular context.
Several techniques can be employed for site-specific protein labeling. If the protein of interest has a unique and accessible cysteine residue, a maleimide-functionalized analogue of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- could be used for direct labeling. However, for proteins that lack a suitable native cysteine, genetic code expansion techniques can be utilized. This involves engineering the protein to incorporate a non-canonical amino acid with a unique reactive handle (e.g., an azide (B81097) or alkyne) at a specific site. The bioconjugatable analogue of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- can then be attached to the protein via a bioorthogonal reaction, such as click chemistry.
These labeling strategies enable a wide range of downstream applications. For instance, attaching a fluorescent dye to the protein via the Hexanoic acid, 6-[(3-methoxyphenyl)thio]- analogue would allow for visualization of the protein's subcellular localization and dynamics using fluorescence microscopy. Alternatively, attaching an affinity tag could facilitate the purification of the protein and its interacting partners for subsequent analysis by mass spectrometry. The use of these compounds as molecular probes provides a powerful approach to dissecting complex biological processes at the molecular level.
Photo-Crosslinking Strategies for Target Identification
The identification of molecular targets is a critical step in understanding the mechanism of action of biologically active small molecules. For analogues of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-, photo-crosslinking has emerged as a powerful strategy to covalently link the molecule to its interacting proteins, thereby facilitating their isolation and identification. mdpi.comnih.gov This technique relies on the introduction of a photoreactive group into the structure of the analogue, which, upon activation by light, forms a highly reactive intermediate that can covalently bond to nearby amino acid residues of a target protein. mdpi.com
A typical photoaffinity probe consists of three key components: the pharmacophore, a photoreactive group, and a reporter tag. mdpi.com The pharmacophore is the portion of the molecule that is recognized by the target protein, in this case, an analogue of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-. The photoreactive group is an inert moiety in the dark but becomes highly reactive upon irradiation with UV light. acs.org Commonly used photoreactive groups include diazirines, which are favored due to their small size and the fact that they are activated by light at wavelengths (around 350–380 nm) that are less damaging to biological macromolecules. mdpi.com Upon photolysis, diazirines generate reactive carbenes that can readily insert into C-H, O-H, and N-H bonds present in proteins. mdpi.com
The third component, a reporter tag, enables the detection and purification of the cross-linked protein-ligand complex. This tag is often a biotin (B1667282) moiety for affinity purification using streptavidin-coated beads or a fluorescent group for visualization. nih.gov In many modern approaches, the reporter tag is introduced after the cross-linking event via bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". rsc.org For this, the photoaffinity probe is synthesized with a bioorthogonal handle, like an alkyne group. After photo-crosslinking in a cellular lysate or even in living cells, an azide-containing reporter tag is "clicked" onto the alkyne-modified probe-protein conjugate. nih.govrsc.org
The general workflow for target identification using a photo-crosslinkable analogue of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- would involve the following steps:
Probe Synthesis: An analogue of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- would be chemically modified to incorporate a diazirine group and an alkyne handle. The placement of these groups is crucial and is often guided by structure-activity relationship data to minimize disruption of the compound's biological activity. biorxiv.org
Incubation and Cross-linking: The photoreactive probe is incubated with a biological sample (e.g., cell lysate, intact cells). Upon reaching binding equilibrium, the sample is irradiated with UV light to induce covalent cross-linking between the probe and its target protein(s). rsc.org
Reporter Tagging: The cross-linked proteins are then subjected to a click reaction with an azide-functionalized reporter molecule (e.g., biotin-azide or a fluorescent-azide). rsc.org
Enrichment and Identification: If a biotin tag was used, the biotinylated proteins are enriched from the complex mixture using streptavidin affinity chromatography. The enriched proteins are then typically separated by SDS-PAGE and identified using mass spectrometry-based proteomics. nih.gov
To distinguish specific targets from non-specifically labeled proteins, control experiments are essential. A common control involves pre-incubating the biological sample with an excess of the original, unmodified Hexanoic acid, 6-[(3-methoxyphenyl)thio]- before adding the photoreactive probe. nih.gov The unmodified compound will compete for binding to the specific target proteins, thus reducing the signal from specific photo-labeling. nih.gov
While specific data on the application of these strategies to Hexanoic acid, 6-[(3-methoxyphenyl)thio]- analogues is not available in the reviewed literature, the principles described are widely applicable for the target deconvolution of novel bioactive compounds. The insights gained from such studies are invaluable for understanding the compound's mechanism of action and for guiding the design of more potent and selective analogues.
Hypothetical Data on Photo-Crosslinking Efficiency
The following table illustrates a hypothetical outcome of a photo-crosslinking experiment designed to identify the targets of a photoreactive analogue of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-.
| Probe | Competitor (100x excess) | UV Irradiation | Target Protein Signal (Arbitrary Units) |
| Photoreactive Analogue | None | + | 100 |
| Photoreactive Analogue | None | - | 5 |
| Photoreactive Analogue | Unmodified Compound | + | 15 |
| Unmodified Compound | None | + | 2 |
This table is a hypothetical representation to illustrate the principles of a photo-crosslinking experiment and is not based on actual experimental data for the specified compound.
Analytical Method Development for Hexanoic Acid, 6 3 Methoxyphenyl Thio and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating complex mixtures, making it an essential first step in the analysis of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- from biological or environmental matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like Hexanoic acid, 6-[(3-methoxyphenyl)thio]-. A reversed-phase HPLC (RP-HPLC) method would be the most common approach, separating compounds based on their hydrophobicity.
The development of an RP-HPLC method would involve optimizing several key parameters to achieve adequate separation and peak shape. The stationary phase, typically a C18 column, would provide the necessary hydrophobic interactions. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution. To ensure the carboxylic acid group of the analyte is in its neutral, protonated form for better retention and peak symmetry, the aqueous phase would be acidified, for instance, with formic acid or phosphoric acid. Detection could be accomplished using a UV detector set to a wavelength where the 3-methoxyphenyl (B12655295) group exhibits strong absorbance.
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 274 nm |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. Common derivatization strategies for carboxylic acids include esterification (e.g., reaction with methanol in the presence of an acid catalyst to form the methyl ester) or silylation (e.g., using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
Once derivatized, the compound can be separated on a GC column. A mid-polarity column, such as one with a phenyl-arylene stationary phase, would be suitable for separating the derivatized analyte from other components in the sample. The oven temperature would be programmed to ramp from a lower temperature to a higher one to ensure the elution of compounds with different boiling points.
Table 2: Potential GC Method Parameters for a Derivatized Analyte
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Temperature Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer |
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high sensitivity and selectivity, enabling both the identification and quantification of analytes at low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Analysis
For highly sensitive and selective quantification, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. Electrospray ionization (ESI) is a common ionization source for this type of analysis. The analyte could be ionized in either positive or negative mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor.
In the tandem mass spectrometer, the precursor ion is fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and sensitivity can be achieved, allowing for quantification even in complex biological matrices.
Table 3: Hypothetical LC-MS/MS Parameters and Transitions
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (Q1) | m/z 253.1 (for [M-H]⁻) |
| Product Ion (Q3) | m/z 139.0 (corresponding to 3-methoxybenzenethiolate) |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
GC-MS is an excellent tool for the identification and quantification of volatile and semi-volatile compounds. nih.govresearchgate.net Following the necessary derivatization as described for GC analysis, the separated compounds eluting from the GC column enter the mass spectrometer. Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification. google.com
For quantitative analysis, Selected Ion Monitoring (SIM) can be used. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, rather than scanning the entire mass range. google.com This significantly increases the signal-to-noise ratio and improves the limits of detection. The analysis of thioethers and other organosulfur compounds by GC-MS is a well-established technique in environmental and industrial settings. nih.gov
Table 4: Potential GC-MS Parameters for a Derivatized Analyte
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Monitored Ions (SIM) | Specific fragment ions of the derivatized analyte |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
Spectroscopic Quantification Methods (e.g., UV-Visible Spectroscopy)
UV-Visible spectroscopy is a straightforward and cost-effective technique that can be used for the quantification of compounds containing chromophores—functional groups that absorb light in the UV-Vis range. ijprajournal.com The 3-methoxyphenyl group in Hexanoic acid, 6-[(3-methoxyphenyl)thio]- acts as a chromophore.
To quantify the compound, a calibration curve would first be prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for the 3-methoxyphenyl group would likely be in the range of 270-280 nm. sielc.com The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve, based on the Beer-Lambert law. This method is most suitable for the analysis of relatively pure samples, as other substances that absorb at the same wavelength can cause interference.
Table 5: Potential UV-Visible Spectroscopy Parameters
| Parameter | Value |
| Instrument | UV-Visible Spectrophotometer |
| Solvent | Ethanol or Methanol |
| Wavelength Scan Range | 200 - 400 nm |
| Wavelength of Max. Absorbance (λmax) | Estimated at ~274 nm |
| Cuvette Path Length | 1 cm |
| Quantification Method | External Standard Calibration Curve |
X-ray Fluorescence (XRF) for Specific Elemental Tags
X-ray Fluorescence (XRF) is a non-destructive analytical technique that determines the elemental composition of a sample. While conventional XRF is highly effective for quantifying total sulfur content, its application in distinguishing the parent compound from its potential metabolites can be limited due to their similar elemental composition. However, the strategic introduction of a specific elemental tag onto the "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" molecule can significantly enhance the utility of XRF for targeted analysis.
Conceptual Application of Elemental Tagging with XRF:
The core principle involves chemically modifying "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" to include an element that is not naturally abundant in the biological matrix of interest. This "tag" serves as a unique elemental signature that can be readily detected and quantified by XRF. Heavier elements are often preferred as tags due to their characteristic X-ray emission lines being in a region of the spectrum with lower background noise.
Potential Elemental Tags and Rationale:
| Elemental Tag | Rationale for Use | Potential Attachment Site on Hexanoic acid, 6-[(3-methoxyphenyl)thio]- |
| Selenium (Se) | Selenium is a heavier analogue of sulfur and can often be incorporated into molecules in place of sulfur, forming a selenoether. Its K-edge and L-edge fluorescence energies are distinct and easily detectable. X-ray fluorescence imaging has been successfully used to map the distribution of selenium in biological tissues and even within cells. acs.orgnih.govrsc.orgresearchgate.net | The sulfur atom could potentially be replaced by a selenium atom during synthesis to create a selenoether analogue. |
| Bromine (Br) | Bromine is another element not typically found in high concentrations in biological systems. It can be introduced into organic molecules through various synthetic reactions. Hand-held XRF analyzers are capable of detecting bromine, making it a viable tag for rapid screening. | The aromatic ring of the methoxyphenyl group could be brominated. |
| Iodine (I) | Iodine is a heavy element with a strong XRF signal. Radioisotopes of iodine are commonly used in biomedical imaging, and stable isotopes can serve as effective XRF tags. | Similar to bromine, iodine could be incorporated into the aromatic ring. |
The use of synchrotron-based X-ray fluorescence microscopy (XFM) could offer even greater sensitivity and spatial resolution, allowing for the visualization of the tagged compound's distribution within tissues or even subcellular compartments. researchgate.net This would be particularly valuable in metabolic studies to track the compound's journey and localization.
Hypothetical XRF Data for Tagged "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-":
The following table illustrates the expected XRF signals from a biological sample containing a selenium-tagged analogue of the compound of interest.
| Element | Characteristic X-ray Energy (keV) | Hypothetical Intensity (counts per second) |
| Sulfur (S) | 2.307 (Kα) | 500 |
| Selenium (Se) | 11.22 (Kα) | 1200 |
| Phosphorus (P) | 2.013 (Kα) | 800 |
| Chlorine (Cl) | 2.621 (Kα) | 350 |
| Potassium (K) | 3.312 (Kα) | 1500 |
| Calcium (Ca) | 3.690 (Kα) | 1800 |
This data is hypothetical and serves to illustrate the distinct signal that would be generated by an elemental tag.
Development of Standard Reference Materials for Research
The availability of a well-characterized Standard Reference Material (SRM) is crucial for ensuring the accuracy, reliability, and inter-laboratory comparability of analytical measurements. For "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-", the development of a certified reference material would be a critical step in facilitating research into its metabolism and biological effects. While a specific SRM for this compound is not currently available, the principles and procedures for creating single-compound organic CRMs are well-established. aluretec.com.brnist.govcpachem.com
Key Steps in the Development of a "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" SRM:
Synthesis and Purification: The initial step involves the chemical synthesis of a high-purity batch of "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-". Purification would likely be achieved through techniques such as recrystallization and preparative chromatography to remove any starting materials, byproducts, or isomers.
Purity Assessment: The purity of the synthesized material must be rigorously assessed using multiple analytical techniques. This comprehensive approach ensures that the certified purity value is accurate and reliable.
Chromatographic Methods: High-performance liquid chromatography (HPLC) with UV and mass spectrometric detection (LC-MS), as well as gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization, would be employed to identify and quantify any organic impurities. researchgate.netnih.govnih.govmdpi.comshimadzu.comuea.ac.uk
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the structure and identify any structural isomers.
Elemental Analysis: Combustion analysis would be performed to determine the elemental composition (C, H, O, S) and compare it to the theoretical values.
Water Content: Karl Fischer titration would be used to accurately measure the water content.
Homogeneity and Stability Studies: Once a high-purity batch is obtained, it is essential to ensure that the material is homogeneous and stable over time. Homogeneity studies involve analyzing multiple samples from the same batch to ensure uniform composition. Stability studies are conducted under various storage conditions (e.g., different temperatures, light exposure) to determine the shelf-life of the SRM.
Value Assignment and Uncertainty Budget: The certified value for the purity of the SRM is determined by combining the results from the various analytical techniques. An uncertainty budget is then calculated, taking into account all potential sources of error in the measurement process.
Example Certificate of Analysis for a Hypothetical SRM:
| Property | Certified Value | Uncertainty | Analytical Method(s) Used |
| Purity (mass fraction) | 99.85% | ± 0.05% | HPLC-UV, qNMR, Mass Balance |
| Water Content | 0.08% | ± 0.02% | Karl Fischer Titration |
| Residual Solvents | <0.01% | - | Headspace GC-MS |
| Insoluble Matter | <0.005% | - | Gravimetry |
The development of such a standard reference material would be invaluable for researchers, enabling them to calibrate instrumentation, validate analytical methods, and ensure the quality and consistency of their data in studies involving "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-".
Environmental Transformation and Degradation Pathways of Thioether Containing Hexanoic Acid Derivatives
Abiotic Degradation Processes
Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-", the primary abiotic degradation pathways include hydrolysis, photolysis, and oxidation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-", the thioether linkage (C-S-C) is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Thioethers are known to be resistant to cleavage by water in the absence of specific catalysts or extreme conditions.
However, the ester functional group, if present in derivatives of hexanoic acid, would be susceptible to hydrolysis. For the parent compound, "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-", this pathway is not a primary degradation route for the core thioether structure. The stability of thioethers to hydrolysis has been noted in the context of polymer degradation, where thioester linkages are more readily cleaved than thioether bonds. acs.orgacs.org
Table 1: Theoretical Hydrolysis Susceptibility of Functional Groups in "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-"
| Functional Group | Susceptibility to Hydrolysis | Expected Products |
| Thioether (-S-) | Low | No significant degradation under normal environmental conditions. |
| Carboxylic Acid (-COOH) | Not applicable (already hydrolyzed) | - |
| Methoxy (B1213986) (-OCH3) | Very Low | No significant degradation under normal environmental conditions. |
| Aromatic Ring | Very Low | No significant degradation under normal environmental conditions. |
This table is based on general chemical principles, as specific hydrolysis data for the target compound is not available in the reviewed literature.
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. The "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" molecule contains chromophores, such as the aromatic ring, that can absorb light energy. While direct photolysis of the thioether bond is possible, it often requires specific conditions.
Studies on other sulfur-containing compounds have shown that photolysis can be a relevant degradation pathway. For instance, the photochemistry of thiols and organic nitrates can be driven by the photolysis of the nitrate (B79036) to nitrogen dioxide (NO2). researchgate.net The presence of photosensitizers in the environment, such as humic acids or certain metal oxides, can accelerate the photodegradation of organic compounds. nih.gov For thioethers, photooxidation is a significant process, often leading to the formation of sulfoxides. rsc.org The use of photocatalysts can efficiently drive the oxidation of thioethers to sulfoxides using molecular oxygen and light. rsc.orgacs.org
Table 2: Potential Photolytic Degradation Reactions of "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-"
| Reaction Type | Description | Potential Products |
| Direct Photolysis | Absorption of UV radiation leading to bond cleavage. | Complex mixture of radical species and smaller molecules. |
| Indirect Photolysis (Photooxidation) | Reaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen). | 6-[(3-methoxyphenyl)sulfinyl]hexanoic acid (sulfoxide), 6-[(3-methoxyphenyl)sulfonyl]hexanoic acid (sulfone). |
This table outlines theoretical pathways, as specific photolytic studies on "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" were not found in the reviewed literature.
The sulfur atom in the thioether group of "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" is susceptible to oxidation. This is a major abiotic transformation pathway in the environment, primarily driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are ubiquitous in the atmosphere and aquatic environments. The oxidation of thioethers proceeds sequentially, first forming a sulfoxide (B87167) and then a more highly oxidized sulfone. organic-chemistry.orgacsgcipr.orgresearchgate.netmasterorganicchemistry.com
Thioether to Sulfoxide: R-S-R' + [O] → R-S(O)-R'
Sulfoxide to Sulfone: R-S(O)-R' + [O] → R-S(O)₂-R'
Various oxidizing agents can facilitate this transformation, including hydrogen peroxide (H₂O₂) and ozone (O₃). acsgcipr.orgresearchgate.net The formation of sulfoxides and sulfones increases the polarity and water solubility of the parent compound, which can affect its environmental mobility and bioavailability. While the oxidation to sulfoxide is often selective, over-oxidation to the sulfone can occur. organic-chemistry.orgresearchgate.net
Table 3: Oxidation Products of "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-"
| Reactant | Oxidizing Agent | Major Product | Minor Product (with over-oxidation) |
| Hexanoic acid, 6-[(3-methoxyphenyl)thio]- | Hydroxyl Radical (•OH) | 6-[(3-methoxyphenyl)sulfinyl]hexanoic acid (Sulfoxide) | 6-[(3-methoxyphenyl)sulfonyl]hexanoic acid (Sulfone) |
| Hexanoic acid, 6-[(3-methoxyphenyl)thio]- | Ozone (O₃) | 6-[(3-methoxyphenyl)sulfinyl]hexanoic acid (Sulfoxide) | 6-[(3-methoxyphenyl)sulfonyl]hexanoic acid (Sulfone) |
| Hexanoic acid, 6-[(3-methoxyphenyl)thio]- | Hydrogen Peroxide (H₂O₂) | 6-[(3-methoxyphenyl)sulfinyl]hexanoic acid (Sulfoxide) | 6-[(3-methoxyphenyl)sulfonyl]hexanoic acid (Sulfone) |
The products listed are based on established oxidation mechanisms for thioethers.
Biotic Transformation Mechanisms (e.g., microbial degradation pathways for organosulfur compounds)
Microorganisms play a crucial role in the degradation of organosulfur compounds in the environment. nih.govwur.nlnih.gov The biotic transformation of "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" is expected to involve enzymatic pathways capable of cleaving the carbon-sulfur bonds or modifying the functional groups.
A well-studied microbial degradation pathway for some organosulfur compounds is the "4S" pathway, which is used by certain bacteria to specifically remove sulfur from dibenzothiophene (B1670422) without degrading the carbon skeleton. nih.gov This pathway involves a sequence of enzymatic oxidations of the sulfur atom to form a sulfoxide and then a sulfone, followed by C-S bond cleavage. nih.gov While this pathway is specific to thiophenic structures, analogous enzymatic systems may exist for the degradation of aliphatic-aromatic thioethers like "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-".
Bacteria are known to be capable of decomposing thioether derivatives. nih.gov The degradation can proceed through initial oxidation of the sulfur atom, similar to abiotic pathways, catalyzed by monooxygenases. The resulting sulfoxide can then be a substrate for further enzymatic reactions. Another potential pathway is the cleavage of the C-S bond, which could lead to the formation of 3-methoxythiophenol and 6-mercaptohexanoic acid. These intermediates would then be further degraded through established metabolic pathways for thiols and carboxylic acids.
Table 4: Plausible Biotic Transformation Pathways for "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-"
| Pathway | Key Enzymes (Hypothesized) | Intermediate Products | Final Products (Mineralization) |
| Sulfur Oxidation | Monooxygenases, Dioxygenases | 6-[(3-methoxyphenyl)sulfinyl]hexanoic acid, 6-[(3-methoxyphenyl)sulfonyl]hexanoic acid | CO₂, H₂O, SO₄²⁻ |
| C-S Bond Cleavage | Hydrolases, Lyases | 3-methoxythiophenol, 6-mercaptohexanoic acid | CO₂, H₂O, SO₄²⁻ |
| Beta-oxidation of Hexanoic Acid Chain | Acyl-CoA synthetase, Acyl-CoA dehydrogenase | Chain-shortened thioether derivatives | CO₂, H₂O, SO₄²⁻ |
This table presents hypothetical pathways based on known microbial degradation mechanisms for related compounds.
Environmental Persistence and Mobility Assessment (Theoretical Framework)
The environmental persistence and mobility of "Hexanoic acid, 6-[(3-methoxyphenyl)thio]-" can be theoretically assessed based on its chemical structure and the degradation pathways discussed.
Resistance to Hydrolysis: The stability of the thioether bond to hydrolysis suggests that this is not a significant removal mechanism, potentially contributing to its persistence in anaerobic, aphotic environments. acs.org
Susceptibility to Oxidation and Photolysis: The presence of the thioether and aromatic functionalities suggests that oxidation and photolysis are likely to be important degradation pathways, particularly in surface waters and the atmosphere. rsc.orgacs.org
Biodegradability: The potential for microbial degradation, while not specifically documented for this compound, is suggested by the existence of broad-specificity enzymes that act on organosulfur compounds. nih.govnih.gov The rate of biodegradation will be highly dependent on environmental conditions and the presence of adapted microbial communities.
Mobility: The mobility of a chemical in the environment, particularly in soil and water, is influenced by its water solubility, vapor pressure, and its tendency to adsorb to soil particles and organic matter.
Water Solubility: The carboxylic acid group imparts a degree of water solubility, which will be pH-dependent. At neutral to alkaline pH, the carboxylate anion will be more soluble than the protonated form at acidic pH. The thioether and aromatic components are hydrophobic.
Adsorption: The hydrophobic parts of the molecule will tend to adsorb to organic matter in soil and sediment, which would reduce its mobility in water. The anionic carboxylate group may interact with positively charged sites on mineral surfaces. In general, organic sulfur compounds are considered largely immobile, while inorganic sulfate (B86663) is highly mobile. usda.gov The formation of more polar metabolites, such as the sulfoxide and sulfone, would likely increase water solubility and mobility. escholarship.org
Vapor Pressure: The relatively high molecular weight and the presence of the carboxylic acid group suggest a low vapor pressure, limiting its potential for long-range atmospheric transport in the gas phase.
Table 5: Theoretical Assessment of Environmental Persistence and Mobility
| Environmental Compartment | Dominant Degradation Pathways | Expected Persistence | Expected Mobility |
| Surface Water | Photolysis, Oxidation, Biodegradation | Low to Moderate | Moderate (influenced by pH and sorption) |
| Groundwater | Biodegradation (anaerobic/anoxic) | Moderate to High | Moderate to High (less sorption than in soil) |
| Soil | Biodegradation, Oxidation | Moderate | Low to Moderate (sorption to organic matter) |
| Atmosphere | Oxidation by •OH, Photolysis | Low | Low (as aerosol) |
This assessment is a theoretical framework based on the chemical structure and known behavior of related compounds.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for introducing the (3-methoxyphenyl)thio group into hexanoic acid derivatives?
- Methodological Answer : The (3-methoxyphenyl)thio group can be introduced via nucleophilic thiol-ene reactions or thiol-maleimide "click" chemistry. For example, in analogous systems, 6-maleimidohexanoic acid reacts with thiol-containing compounds (e.g., cysteine) under mild conditions (room temperature, DMF solvent) to form thioether linkages. The reaction typically requires a base like triethylamine (TEA) to deprotonate the thiol and facilitate nucleophilic attack .
- Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Purify products using acid-base extraction or recrystallization to isolate the desired thioether derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
